Dizocilpine, (-)-
Overview
Description
Dizocilpine, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. It was discovered by a team at Merck in 1982. Dizocilpine is known for its ability to block the ion channel of the NMDA receptor, preventing the flow of ions such as calcium through the channel. This compound has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dizocilpine involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the dibenzo[a,d]cycloheptenone core: This involves the cyclization of a suitable precursor to form the tricyclic core structure.
Introduction of the imine group: The imine group is introduced through a condensation reaction with an amine.
Methylation: The final step involves the methylation of the nitrogen atom to form the desired product.
Industrial Production Methods: Industrial production of Dizocilpine follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Dizocilpine can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dizocilpine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the properties and functions of NMDA receptors.
Biology: Employed in research on neuronal plasticity, synaptic transmission, and neurotoxicity.
Medicine: Used in animal models to study neurological disorders such as schizophrenia, epilepsy, and neurodegenerative diseases.
Mechanism of Action
Dizocilpine exerts its effects by binding to the ion channel of the NMDA receptor, blocking the flow of ions such as calcium, sodium, and potassium. This blockade prevents the depolarization of the neuron and the subsequent excitatory neurotransmission mediated by glutamate. The compound binds in a use- and voltage-dependent manner, meaning that the channel must be open for Dizocilpine to bind. This mechanism is crucial for its role as an NMDA receptor antagonist .
Comparison with Similar Compounds
Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.
Phencyclidine (PCP): A dissociative drug that also acts as an NMDA receptor antagonist.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Comparison:
Ketamine: Unlike Dizocilpine, Ketamine is used clinically due to its shorter half-life and lower potency, making it safer for human use.
Phencyclidine (PCP): Similar to Dizocilpine in its mechanism of action but is known for its high potential for abuse and severe side effects.
Properties
IUPAC Name |
(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJYSIDWZQNJS-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018023 | |
Record name | (-)-Dizocilpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77086-19-2 | |
Record name | Dizocilpine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Dizocilpine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIZOCILPINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V2JET5YTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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